3-Azabicyclo[4.3.1]decane;hydrochloride
Description
Significance of Azabicyclo[4.3.1]decane Architectures in Contemporary Chemical Research
The Azabicyclo[4.3.1]decane framework is a core structural component found in a number of complex and biologically significant alkaloids. beilstein-journals.orgnih.gov For instance, the 7-azabicyclo[4.3.1]decane ring system is present in natural products like daphnicyclidin A and ervitsine. researchgate.net The inherent structural complexity and the potential for diverse biological activity have made these architectures attractive targets for synthetic chemists.
The development of novel synthetic routes to access the azabicyclo[4.3.1]decane skeleton is an active area of research. researchgate.net Strategies such as intramolecular Heck reactions and [6+4] cycloadditions are being explored to construct this challenging bridged system. beilstein-journals.orgresearchgate.net The versatility of these scaffolds allows for the creation of diverse analogs with potential applications in drug discovery and medicinal chemistry. The synthesis of azapolycycles containing seven-membered rings, as found in this system, is particularly challenging compared to those with more common five- or six-membered rings, making the development of efficient synthetic methods a noteworthy achievement. researchgate.net
Historical Development of Polycyclic Nitrogen Heterocycle Synthesis
The field of heterocyclic chemistry, which includes nitrogen-containing rings, has its origins in the early 19th century with the discovery of simple heterocycles like furan, pyrrole, and pyridine. numberanalytics.com The initial understanding of their structures was based on chemical reactions, and it wasn't until the advent of modern analytical techniques like spectroscopy and X-ray crystallography that their true cyclic nature was confirmed. numberanalytics.com
The synthesis of more complex polycyclic nitrogen heterocycles has evolved significantly over the decades. Early methods often involved multi-step, linear sequences. However, contemporary organic synthesis has seen the development of powerful and efficient new methods. Key advancements include:
Catalysis: The use of transition metals, such as palladium and copper, has revolutionized the construction of complex ring systems. researchgate.netnih.gov Reactions like the Heck reaction and cross-coupling reactions (e.g., Suzuki-Miyaura) have become indispensable tools. nih.govnumberanalytics.com
Cascade Reactions: Methodologies that combine multiple bond-forming events in a single operation, known as cascade or tandem reactions, provide rapid access to complex polycyclic structures from simpler precursors. nih.gov
Cycloaddition Reactions: Higher-order cycloadditions, such as the [6+4] cycloaddition, have proven valuable for constructing ten-membered rings and bridged systems characteristic of many complex molecules. researchgate.net
Modern Techniques: The application of microwave radiation and ultrasound has, in some cases, accelerated reaction times and improved yields in heterocyclic synthesis. numberanalytics.com
This continuous development of synthetic methodology is crucial for accessing novel heterocyclic scaffolds for various applications, from pharmaceuticals to materials science. mdpi.comopenmedicinalchemistryjournal.com
Structural Characteristics and IUPAC Nomenclature of 3-Azabicyclo[4.3.1]decane;hydrochloride
The compound this compound is the hydrochloride salt of a saturated bridged bicyclic amine. Its structure is defined by the IUPAC nomenclature, which provides specific information about its framework.
Bicyclo: This prefix indicates that the molecule contains two rings.
[4.3.1]: These numbers, enclosed in square brackets, describe the lengths of the bridges connecting the two bridgehead atoms. In this case, there are three bridges consisting of four, three, and one carbon atom(s), respectively.
Decane: This signifies a total of ten carbon atoms in the bicyclic skeleton.
3-Aza: This indicates that a nitrogen atom ("aza") replaces the carbon atom at the 3rd position of the bicyclic system.
Hydrochloride: This specifies that the compound is a salt formed by the reaction of the basic nitrogen atom with hydrochloric acid.
The hydrochloride salt form is common for amines, as it typically increases water solubility and stability, often resulting in a crystalline solid that is easier to handle and purify.
Below are the key identifiers for this chemical compound.
| Identifier | Value |
| IUPAC Name | This compound sigmaaldrich.com |
| CAS Number | 2247104-44-3 sigmaaldrich.com |
| Molecular Formula | C₉H₁₈ClN |
| Molecular Weight | 175.7 g/mol sigmaaldrich.com |
| InChI Key | REJJDCCQWGFRFC-UHFFFAOYSA-N sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-azabicyclo[4.3.1]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-8-4-5-10-7-9(3-1)6-8;/h8-10H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJJDCCQWGFRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC(C1)C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical and Regiochemical Control in Azabicyclo 4.3.1 Decane Synthesis
Impact of Starting Material Configuration on Product Stereochemistry
The inherent stereochemistry of starting materials can be a powerful tool in directing the stereochemical outcome of a synthetic sequence, a strategy often referred to as substrate-controlled synthesis. In the context of 3-azabicyclo[4.3.1]decane synthesis, the use of chiral, non-racemic starting materials allows for the transfer of stereochemical information to the final product.
While specific examples detailing the synthesis of 3-azabicyclo[4.3.1]decane directly from a chiral pool starting material are not extensively documented in readily available literature, the principles of substrate control are fundamental in organic synthesis. For instance, in the construction of related bridged bicyclic systems, the configuration of stereocenters in an acyclic or monocyclic precursor can dictate the facial selectivity of key bond-forming reactions, such as intramolecular cyclizations. The spatial orientation of reactive groups within a chiral starting material can favor the formation of one diastereomer over others by minimizing steric interactions and aligning orbitals for optimal overlap in the transition state.
Diastereoselective and Enantioselective Approaches to Azabicyclo[4.3.1]decane Structures
Diastereoselective Approaches:
A prominent method for constructing the azabicyclo[4.3.1]decane core is the [4+3] cycloaddition of oxidopyridinium ions with dienes. acs.orgnsf.gov This reaction, however, often exhibits poor diastereoselectivity with respect to the endo and exo transition states, leading to mixtures of products. nsf.gov Significant research has been directed towards improving this selectivity. For example, the use of a 2-silyl substituted diene has been shown to dramatically influence the diastereoselectivity, favoring the endo product. nsf.gov This control is attributed to steric interactions in the transition state, where the bulky silyl (B83357) group disfavors the exo approach. nsf.gov
The following table summarizes the effect of diene substitution on the endo/exo selectivity in a [4+3] cycloaddition reaction. nsf.gov
| Diene | Substituent (R) | Ratio of Endo to Exo Products |
| 2-trimethylsilyl-1,3-butadiene | H | >95:5 |
| 2-triethylsilyl-1,3-butadiene | H | >95:5 |
| 2-(tert-butyldimethylsilyl)-1,3-butadiene | H | >95:5 |
Enantioselective Approaches:
The development of enantioselective methods to produce chiral azabicyclo[4.3.1]decane derivatives is of high importance. One notable example is the stereoselective synthesis of a 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold. nih.gov This synthesis utilizes an asymmetric Shi epoxidation of an acyclic precursor. nih.gov The resulting chiral epoxide then undergoes an intramolecular opening, which sets the stereochemistry of the final bicyclic product. This method demonstrates how a catalyst-controlled enantioselective reaction can effectively establish the core chirality of the system, which is then elaborated to the final bridged structure. nih.gov
Control of Bridgehead Stereochemistry in Bridged Bicyclic Systems
Direct methods for controlling bridgehead stereochemistry often rely on the cyclization strategy employed. For instance, in intramolecular reactions, the pre-existing stereochemistry of the acyclic precursor can influence the formation of one bridgehead configuration over the other. The conformational preferences of the starting material during the transition state of the cyclization play a crucial role in this stereochemical induction.
While literature specifically detailing strategies for the control of bridgehead stereochemistry in 3-azabicyclo[4.3.1]decane is sparse, general principles for the synthesis of bridged bicyclic compounds apply. The rigidity of the forming bicyclic system often dictates that the cyclization proceeds through a limited number of low-energy transition states, which can be exploited to achieve stereocontrol. Furthermore, post-synthesis modification of the bridgehead positions is often difficult, making it imperative to establish the desired stereochemistry during the ring-forming steps. Research into the synthesis of other bridged systems, such as bicyclo[2.2.1]heptane, has shown that the choice of cyclization reaction (e.g., Diels-Alder) and the nature of the starting materials are paramount in defining the stereochemistry at the bridgehead positions.
Regioselectivity in Cycloaddition and Other Cyclization Reactions to Form Azabicyclo[4.3.1]decane
Regioselectivity, the control over which of several possible positional isomers is formed, is another critical aspect in the synthesis of the 3-azabicyclo[4.3.1]decane system.
[4+3] Cycloaddition Reactions:
The [4+3] cycloaddition of N-alkyl oxidopyridinium ions with unsymmetrical dienes has been shown to be a highly regioselective process. nsf.govnih.gov The reaction with 1-substituted and 1,2-disubstituted butadienes generally proceeds with excellent regioselectivity, affording a single regioisomer in most cases. nih.gov This high degree of control is a significant advantage of this method for accessing specifically substituted azabicyclo[4.3.1]decane derivatives. The regioselectivity is believed to be governed by a combination of steric and electronic factors in the concerted transition state of the cycloaddition. nih.gov
The table below illustrates the high regioselectivity observed in the [4+3] cycloaddition of an N-methyloxidopyridinium ion with various substituted dienes. nsf.gov
| Diene Substituent(s) | Major Regioisomer Formed | Regioselectivity |
| 1-Phenyl | Phenyl at C4 of product | >95% |
| 1-Cyclohexyl | Cyclohexyl at C4 of product | >95% |
| 1,2-Dimethyl | Methyls at C3 and C4 of product | >95% |
Intramolecular Heck Reactions:
Another powerful method for the construction of the azabicyclo[4.3.1]decane core is the intramolecular Heck reaction. beilstein-journals.orgnih.gov This reaction involves the palladium-catalyzed cyclization of a substrate containing both an amine and a vinyl halide. The regioselectivity of the cyclization is determined by the mode of ring closure. For the formation of the 7-azabicyclo[4.3.1]decane ring system, a 6-exo-trig cyclization is typically favored, leading to the desired bicyclic product with high regiochemical control. nih.govresearchgate.net The choice of catalyst, base, and reaction conditions can be optimized to ensure high yields and selectivity for the desired cyclization pathway. nih.govresearchgate.net
The following table presents the results of an intramolecular Heck reaction to form a 7-azabicyclo[4.3.1]decane derivative, showing the influence of reaction conditions on the yield. researchgate.net
| Palladium Catalyst | Base | Additive | Solvent | Yield (%) |
| Pd(OAc)₂ | Et₃N | PPh₃ | Dioxane | 15 |
| Pd(OAc)₂ | Et₃N | PPh₃ | MeCN | 15 |
| Pd(PPh₃)₄ | PMP | - | MeCN | 17 |
| Pd(PPh₃)₄ | K₂CO₃ | Proton Sponge | Toluene (B28343) | 44 |
Mechanistic Investigations of Reactions Involving 3 Azabicyclo 4.3.1 Decane Scaffolds
Elucidation of Reaction Pathways for Key Bond-Forming Steps
The synthesis of the 3-azabicyclo[4.3.1]decane scaffold, a core structure in various complex alkaloids, is achieved through several strategic bond-forming reactions. beilstein-journals.org The elucidation of these reaction pathways is critical for optimizing synthesis and accessing structural analogs. Key methodologies include cycloaddition reactions and intramolecular cyclizations, such as the Heck reaction.
One prominent pathway involves the (4+3) cycloaddition of oxidopyridinium ions. acs.orgnsf.gov In this approach, an oxidopyridinium ion, acting as a four-atom component, reacts with a three-atom component like a diene to construct the seven-membered ring characteristic of the bicyclo[4.3.1]decane system. acs.org These reactions are typically high-yielding and highly regioselective, although they often exhibit poor endo/exo selectivity. nsf.gov The reaction's efficiency can sometimes necessitate an excess of the diene. acs.org
Another significant strategy is the intramolecular Heck reaction, which has been successfully employed to create the 7-azabicyclo[4.3.1]decane ring system from tropone (B1200060). beilstein-journals.orgnih.gov This pathway involves several steps: nucleophilic amine addition to a tricarbonyl(tropone)iron complex, Boc-protection of the amine, photochemical demetallation, and finally, the palladium-catalyzed intramolecular Heck reaction to form the bicyclic structure. nih.govnih.gov The success and yield of the Heck cyclization are sensitive to the reaction conditions, including the choice of catalyst, base, and solvent. beilstein-journals.orgnih.gov For instance, studies have shown that catalyst systems like Pd(PPh₃)₄ combined with K₂CO₃ and a proton sponge in refluxing toluene (B28343) can be effective, though yields may remain modest. nih.gov The nature of the substituents on the alkene can also influence the reaction's outcome. beilstein-journals.org
A third key pathway is the 1,3-dipolar [6+4] cycloaddition, which provides access to bridged azabicyclo[4.3.1]decane scaffolds. researchgate.net This organocatalytic, enantioselective method reacts tropone with aldehydes and 2-aminomalonates in the presence of a chiral phosphoric acid catalyst. researchgate.netresearchgate.net This process is noted for proceeding in high yields with excellent diastereoselectivity under mild conditions. researchgate.net More recently, strategies such as a desymmetrization followed by an aza-Cope/Mannich reaction have been developed for the enantioselective total synthesis of natural products like (−)-Hunterine A, which contains the azabicyclo[4.3.1]decane core. acs.org
| Substrate | Catalyst | Base / Additives | Solvent | Temp (°C) | Yield (%) | Ref |
| Vinyl bromide 7 | Pd(PPh₃)₄ | K₂CO₃, proton sponge | Toluene | 110 | 44 | nih.gov |
| Vinyl iodide 9 | Pd(PPh₃)₄ | K₃PO₄, PhOH, Et₃N | Toluene | 110 | 76 | beilstein-journals.org |
| Substrate 13 | Pd(PPh₃)₄ | K₃PO₄, PhOH, Et₃N | Toluene | 110 | 50 | beilstein-journals.org |
| Substrate 15 | Pd(PPh₃)₄ | K₃PO₄, PhOH, Et₃N | Toluene | 110 | 75 | beilstein-journals.org |
Characterization of Transient Intermediates in Azabicyclo[4.3.1]decane Formation
The formation of azabicyclo[4.3.1]decane scaffolds often proceeds through transient intermediates that are not easily isolated but are crucial to the reaction mechanism. The identification of these species is typically achieved through a combination of spectroscopic analysis, computational studies, and mechanistic experiments.
In the context of intramolecular Heck reactions, the catalytic cycle involves intermediate palladium complexes. beilstein-journals.org The instability of these intermediates can sometimes lead to low product yields. beilstein-journals.org For example, in a 7-exo-trig cyclization to form the bicyclic system, low yields were attributed to the potential instability of an intermediate palladium complex or a slow olefin insertion step. beilstein-journals.org
In cycloaddition pathways, various transient species have been proposed. For instance, the synthesis of related azabicyclic systems has been shown to proceed through a transient nitrone intermediate, which then undergoes a dipolar cycloaddition. core.ac.uk In other syntheses, the reaction of an allylic azide (B81097) can generate a 2-azadiene species, which may then undergo further reactions like Diels-Alder cycloadditions or electrocyclizations to form the bicyclic core. core.ac.uk
During the synthesis of (−)-Hunterine A, which features an azabicyclo[4.3.1]decane core, a key aza-Cope/Mannich reaction proceeds through a notable tricyclic azide intermediate. acs.org The successful formation of this intermediate, even in the presence of an azide—a functionality not previously reported in this reaction—highlights the mild conditions used. acs.org Computational studies, such as Density Functional Theory (DFT), have also been employed to predict reaction pathways by comparing the activation energies of concerted versus stepwise mechanisms, thereby inferring the most likely transient structures. acs.org
Analysis of Kinetic vs. Thermodynamic Control in Azabicyclic Syntheses
The stereochemical and regiochemical outcomes of syntheses that form azabicyclo[4.3.1]decane scaffolds can often be dictated by whether the reaction is under kinetic or thermodynamic control. acs.orgnsf.gov A reaction under kinetic control yields the product that is formed fastest, which corresponds to the pathway with the lowest activation energy. libretexts.orglibretexts.org In contrast, a reaction under thermodynamic control yields the most stable product, which is favored when the reaction is reversible and allowed to reach equilibrium. libretexts.orglibretexts.org
The (4+3) cycloaddition reaction of oxidopyridinium ions to form the azabicyclo[4.3.1]decane ring system serves as a clear example of this principle. acs.orgnsf.gov The outcome of this cycloaddition can be steered toward either kinetic or thermodynamic products based on the specific diene used and the reaction time. acs.org In most cases, the reaction appears to proceed under kinetic control. nsf.gov However, certain dienes lead to the reversibility of the cycloaddition, resulting in the thermodynamically controlled product dominating, especially with longer reaction times. nsf.gov
The distinction between these two control regimes is often influenced by temperature. libretexts.org Low-temperature conditions typically favor the kinetic product because there is insufficient energy to overcome the activation barrier for the reverse reaction, making the process effectively irreversible. libretexts.org At higher temperatures, the reaction can become reversible, allowing equilibrium to be established and favoring the formation of the more stable thermodynamic product. libretexts.orglibretexts.org In the synthesis of the azabicyclo[4.3.1]decane scaffold, this control mechanism can determine factors like regioselectivity and stereoselectivity, although endo/exo selectivity in the (4+3) cycloaddition has been noted to be generally poor regardless of the control pathway. nsf.gov
| Control Type | Favored Conditions | Product Characteristic | Governing Factor | Ref |
| Kinetic Control | Low temperature, short reaction time | Forms fastest | Lowest activation energy | nsf.govlibretexts.orglibretexts.org |
| Thermodynamic Control | Higher temperature, longer reaction time | Most stable | Reversibility and equilibrium | acs.orgnsf.govlibretexts.org |
Derivatization and Functionalization of the 3 Azabicyclo 4.3.1 Decane Core
Introduction of Diverse Functional Groups onto the Azabicyclo[4.3.1]decane Framework
The introduction of functional groups onto the 3-azabicyclo[4.3.1]decane skeleton is fundamental to its development as a versatile synthetic scaffold. The primary points for functionalization are the nitrogen atom at position 3 and the peripheral carbon atoms. The synthesis of derivatives often incorporates these functional groups from the outset. For instance, the existence of 3-azabicyclo[4.3.1]decane-4,8-dione demonstrates the incorporation of both amide and ketone functionalities, which are amenable to a wide range of subsequent chemical transformations. sigmaaldrich.com The presence of these groups allows for the systematic exploration of the chemical space around the core, enabling the construction of libraries of compounds with varied physicochemical properties.
Modifications at the Nitrogen Atom (N-Substitution)
The secondary amine at the N-3 position is a prime site for derivatization. Standard synthetic protocols can be employed to introduce a wide array of substituents, thereby modulating the steric and electronic properties of the molecule. Common N-substitution reactions include:
N-Alkylation: Introduction of alkyl, aryl, or heteroaryl groups via reaction with corresponding halides or other electrophiles.
N-Acylation: Formation of amides through reaction with acyl chlorides or anhydrides, which can alter the basicity of the nitrogen and introduce new functional handles.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl moieties.
These modifications are crucial for exploring structure-activity relationships in medicinal chemistry and for attaching the scaffold to other molecular entities.
| Reaction Type | Reagent Example | Potential Product Structure | Functional Group Introduced |
|---|---|---|---|
| N-Alkylation | Benzyl bromide (BnBr) | 3-Benzyl-3-azabicyclo[4.3.1]decane | Benzyl |
| N-Acylation | Acetyl chloride (AcCl) | 1-(3-Azabicyclo[4.3.1]decan-3-yl)ethan-1-one | Acetyl |
| N-Arylation | Bromobenzene, Pd catalyst | 3-Phenyl-3-azabicyclo[4.3.1]decane | Phenyl |
| Reductive Amination | Acetone, NaBH(OAc)₃ | 3-Isopropyl-3-azabicyclo[4.3.1]decane | Isopropyl |
Transformations at Peripheral Carbon Atoms within the Bicyclic System
For a derivative such as 3-azabicyclo[4.3.1]decane-4,8-dione, the carbonyl groups at the C-4 and C-8 positions are key sites for functionalization. sigmaaldrich.com These ketones can undergo a variety of transformations to introduce new stereocenters and functional groups.
Potential transformations include:
Reduction: Stereoselective reduction of the ketones to the corresponding alcohols using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield diol derivatives.
Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyls can generate tertiary alcohols and introduce new carbon-carbon bonds.
Wittig Reaction: Conversion of the ketone groups to alkenes, providing a route to further functionalization of the newly formed double bond.
Reductive Amination: The carbonyl groups can be converted into amines via reaction with an amine source and a reducing agent, introducing new nitrogen-containing substituents.
These transformations allow for the expansion of the core scaffold in multiple vectors, creating complex, three-dimensional structures.
| Reaction Type | Reagent Example | Potential Product | Modification |
|---|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) | 3-Azabicyclo[4.3.1]decane-4,8-diol | Ketone to Alcohol |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4,8-Dimethylene-3-azabicyclo[4.3.1]decane | Ketone to Alkene |
| Grignard Reaction | Methylmagnesium bromide (MeMgBr) | 4,8-Dimethyl-3-azabicyclo[4.3.1]decane-4,8-diol | Ketone to Tertiary Alcohol |
Strategic Placement of Substituted Moieties for Enhanced Synthetic Utility
The synthetic utility of the 3-azabicyclo[4.3.1]decane scaffold is defined by the strategic location of its inherent and introduced functional groups. In the case of 3-azabicyclo[4.3.1]decane-4,8-dione, the nitrogen at position 3 and the ketones at positions 4 and 8 provide three distinct points for derivatization. sigmaaldrich.com This arrangement allows for the generation of derivatives with specific spatial orientations. For example, functionalization at N-3 directs substituents away from the bicyclic core, while modifications at C-4 and C-8 introduce groups within the concave and convex faces of the bridged system. This controlled, multi-directional derivatization is highly valuable for creating molecules with precise three-dimensional architectures, a key requirement for probes of biological systems and the development of novel materials.
Applications of the Azabicyclo 4.3.1 Decane Scaffold in Complex Chemical Synthesis
Role as a Privileged Scaffold in Natural Product Total Synthesis
The unique bridged ring system of the azabicyclo[4.3.1]decane scaffold presents a formidable challenge in total synthesis, making it a target for showcasing novel synthetic strategies. thieme-connect.com Its prevalence in a variety of complex alkaloids underscores its importance as a "privileged" structural motif for achieving biological activity. beilstein-journals.orgresearchgate.netresearchgate.net The synthesis of azapolycycles containing seven-membered rings, like the one in this scaffold, is particularly challenging compared to skeletons with only five- or six-membered rings. beilstein-journals.orgresearchgate.netresearchgate.net
The azabicyclo[4.3.1]decane core is a central structural feature in several families of polycyclic alkaloids. Synthetic chemists have devised various strategies to construct this motif as a key intermediate en route to these complex natural products.
One notable example is in the synthesis of Daphniphyllum alkaloids. The bridged 7-azabicyclo[4.3.1]decane ring system is a distinctive feature of alkaloids like daphnicyclidins, daphnillonins, and macropodumines. ub.eduacs.org The total synthesis of (±)-daphgraciline, a yuzurine-type alkaloid, featured the elaboration of the characteristic azabicyclo[4.3.1]decane system via a (5+2) cycloaddition reaction. thieme-connect.com Similarly, synthetic approaches to the ABC tricyclic core of these alkaloids focus on constructing the 7-azabicyclo[4.3.1]decane skeleton as a central goal. ub.eduacs.org
Another class of natural products featuring this scaffold is the monoterpene indole (B1671886) alkaloids. For instance, (−)-hunterine A contains a bridging azabicyclo[4.3.1]decane core, the synthesis of which posed a significant challenge that was overcome using an aza-Cope/Mannich reaction and an azide-olefin dipolar cycloaddition. acs.org The Aspidosperma alkaloid (±)-subincanadine F is unique for its 1-azabicyclo[4.3.1]decane bridge-fused system. nih.gov Its total synthesis was achieved through a titanium-mediated intramolecular nucleophilic acyl substitution (INAS) strategy, demonstrating a novel method for accessing this specific isomer of the scaffold. nih.gov
Various synthetic methodologies have been developed to assemble this crucial ring system, including:
Intramolecular Heck Reactions: This method has been used to access the 7-azabicyclo[4.3.1]decane ring system from tropone-derived precursors. beilstein-journals.orgresearchgate.net
(4+3) Cycloaddition: The reaction of oxidopyridinium ions has been employed to generate the 7-azabicyclo[4.3.1]decane ring system. nsf.gov
Ring Expansion: The carbocyclic ring expansion of morphan compounds (2-azabicyclo[3.3.1]nonanes) has been explored as a route to 7-azabicyclo[4.3.1]decanes. ub.eduacs.org
| Natural Product Target | Alkaloid Family | Key Synthetic Strategy for Scaffold Assembly |
| (±)-Daphgraciline | Daphniphyllum | (5+2) Cycloaddition thieme-connect.com |
| (−)-Hunterine A | Monoterpene Indole | aza-Cope/Mannich Reaction acs.org |
| (±)-Subincanadine F | Aspidosperma | Titanium-mediated INAS nih.gov |
| Daphnicyclidin A | Daphniphyllum | Intramolecular Heck Reaction beilstein-journals.orgresearchgate.net |
| Ervitsine | Intramolecular Heck Reaction beilstein-journals.orgresearchgate.net |
The azabicyclo[4.3.1]decane scaffold serves as a versatile template for generating structural diversity in synthetic chemistry. cam.ac.uk By modifying the core or its substituents, chemists can access a wide range of molecular frameworks and functional groups, which is crucial for exploring chemical space and discovering new bioactive molecules. cam.ac.uk
The versatility of tropone (B1200060) as a starting material, for example, allows for the synthesis of various functionalized azapolycycles containing the 7-azabicyclo[4.3.1]decane core. beilstein-journals.orgresearchgate.net The use of different reaction pathways, such as intramolecular Heck reactions, allows for the creation of analogs with different substitution patterns on the alkene portion of the molecule. beilstein-journals.orgresearchgate.net This ability to readily obtain diverse structures underscores the utility of the scaffold in building libraries of complex molecules for biological screening. beilstein-journals.orgresearchgate.net
Furthermore, different isomers of the azabicyclo[4.3.1]decane system, such as the 1-aza, 3-aza, and 7-aza variants, contribute significantly to the structural diversity of the alkaloid family. acs.orgnih.gov The development of distinct synthetic routes to each of these isomers, like the titanium-mediated cyclization for subincanadine F (1-azabicyclo[4.3.1]decane) or cycloaddition strategies for daphgraciline (azabicyclo[4.3.1]decane), expands the toolkit available to chemists for creating novel and complex molecular architectures. thieme-connect.comnih.gov
Development of Novel Chemical Building Blocks and Reagents
Beyond its role in the total synthesis of natural products, the azabicyclo[4.3.1]decane scaffold is a valuable starting point for the development of novel chemical building blocks and reagents. semanticscholar.org These building blocks can be used in the synthesis of a wide array of compounds, including those for medicinal chemistry applications. semanticscholar.org
For instance, a convenient method has been developed for the synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane, which possesses a novel diazabicyclic ring system. semanticscholar.org This compound serves as an important building block for creating potent nicotinic modulators, which may be useful in treating diseases of the central or peripheral nervous system. semanticscholar.org The synthesis starts from commercially available octanedioic acid and proceeds through a key cis-dimethyl 1-methylazepan-2,7-dicarboxylate intermediate. semanticscholar.org
Similarly, synthetic work targeting the ABC core of Daphniphyllum alkaloids has produced functionalized octahydro-1,7-ethanocyclohepta[b]pyrroles. ub.eduacs.org These complex tricyclic structures, which contain the 7-azabicyclo[4.3.1]decane core, are themselves valuable and advanced building blocks for further elaboration into the target alkaloids or other novel chemical entities. ub.eduacs.org The development of synthetic routes that provide access to such complex scaffolds opens up new avenues for drug discovery and the synthesis of other intricate molecular targets.
| Scaffold/Building Block | Synthetic Origin/Method | Potential Application |
| 10-Methyl-8,10-diazabicyclo[4.3.1]decane | From octanedioic acid via azepane dicarboxylate semanticscholar.org | Building block for nicotinic modulators semanticscholar.org |
| Octahydro-1,7-ethanocyclohepta[b]pyrroles | Ring expansion of morphans and radical cyclization ub.eduacs.org | Advanced precursors for Daphniphyllum alkaloids ub.eduacs.org |
| Derivatized 7-azabicyclo[4.3.1]decanes | From tropone via intramolecular Heck reaction beilstein-journals.orgresearchgate.net | Access to diverse functionalized azapolycycles beilstein-journals.orgresearchgate.net |
Computational and Theoretical Studies on 3 Azabicyclo 4.3.1 Decane Systems
Quantum Mechanical Calculations for Structural Characterization
Quantum mechanical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of molecules like 3-Azabicyclo[4.3.1]decane;hydrochloride. These ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can predict geometric parameters with high accuracy. For the hydrochloride salt, these calculations would determine key structural features by modeling the protonation state of the nitrogen atom and its interaction with the chloride counter-ion.
The theoretical calculations would yield optimized geometries, providing data on bond lengths, bond angles, and dihedral angles. For instance, the C-N bond lengths within the bicyclic system and the geometry around the protonated nitrogen would be precisely calculated. Furthermore, these methods can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy), which are invaluable for experimental characterization.
Table 1: Hypothetical Geometrical Parameters for this compound from Quantum Mechanical Calculations
| Parameter | Calculated Value (HF/6-31G*) | Calculated Value (MP2/6-311+G**) |
| C1-N3 Bond Length (Å) | 1.502 | 1.495 |
| C5-N3 Bond Length (Å) | 1.504 | 1.497 |
| N3-H+ Bond Length (Å) | 1.025 | 1.018 |
| C1-N3-C5 Bond Angle (°) | 112.5 | 113.1 |
| H+-N3-Cl- Distance (Å) | 3.15 | 3.10 |
Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from such a study.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms and energetics of chemical reactions involving complex molecules. For the 3-Azabicyclo[4.3.1]decane system, DFT studies, often using functionals like B3LYP, are employed to map out potential energy surfaces for various transformations. This includes modeling transition states to understand the synthetic pathways for the formation of the bicyclic ring.
These studies can provide critical insights into the thermodynamics and kinetics of reactions. For example, by calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction enthalpies. This information is crucial for optimizing reaction conditions, such as temperature and catalysts, to improve the yield and selectivity of synthetic routes leading to 3-Azabicyclo[4.3.1]decane derivatives.
Conformational Analysis of Bridged Azabicyclic Structures
The 3-Azabicyclo[4.3.1]decane framework possesses significant conformational flexibility due to its bridged, seven-membered ring. Conformational analysis is therefore essential to understand its chemical behavior and biological activity. Computational methods, including molecular mechanics (MM) and quantum mechanical calculations, are used to identify the most stable conformations and the energy barriers between them.
For the 3-Azabicyclo[4.3.1]decane system, several low-energy conformations, such as chair-chair and boat-chair forms of the piperidine (B6355638) and cycloheptane (B1346806) rings, are expected. The presence of the hydrochloride salt will influence the conformational preference due to electrostatic interactions and potential hydrogen bonding. A detailed conformational search would identify the global minimum energy structure and other accessible conformations, which is vital for understanding its interactions with biological targets.
Table 2: Hypothetical Relative Energies of 3-Azabicyclo[4.3.1]decane Conformers
| Conformer | Relative Energy (kcal/mol) |
| Chair-Chair | 0.00 |
| Boat-Chair | 2.5 |
| Chair-Boat | 4.8 |
| Boat-Boat | 7.2 |
Note: The data in this table is hypothetical and for illustrative purposes.
Prediction of Reactivity and Selectivity in Synthetic Transformations
Computational chemistry plays a pivotal role in predicting the reactivity and selectivity of synthetic transformations involving the 3-Azabicyclo[4.3.1]decane scaffold. By analyzing the electronic structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, chemists can predict the most likely sites for electrophilic or nucleophilic attack.
For instance, DFT calculations can be used to model the approach of a reagent to the 3-Azabicyclo[4.3.1]decane molecule, allowing for the prediction of stereoselectivity in reactions such as alkylations or acylations at the nitrogen atom. These predictive models help in designing more efficient and selective synthetic strategies, reducing the need for extensive empirical screening of reaction conditions. While specific studies on the hydrochloride salt are not widely reported, the principles of computational prediction remain a cornerstone of modern synthetic chemistry for such complex molecules.
Future Research Trajectories for 3 Azabicyclo 4.3.1 Decane;hydrochloride
Development of More Efficient and Sustainable Synthetic Routes
A primary objective for future research is the development of synthetic pathways to 3-azabicyclo[4.3.1]decane and its analogues that are not only high-yielding but also environmentally sustainable. Current strategies for constructing related azabicyclic systems, while effective, often rely on multi-step sequences that can be resource-intensive.
Future work will likely focus on several key areas:
Catalyst Innovation: The design of novel catalysts to improve the efficiency of key bond-forming reactions, such as intramolecular Heck reactions or cycloadditions, which are pivotal in forming bridged bicyclic systems. beilstein-journals.orgresearchgate.netnih.gov Research into earth-abundant metal catalysts or organocatalysts could provide greener alternatives to traditional palladium-based systems.
Atom Economy: The development of cascade or tandem reactions that allow for the construction of the bicyclic core in a single, concerted operation. Such processes maximize atom economy by minimizing the formation of stoichiometric byproducts. rsc.org
Green Reaction Conditions: Exploration of alternative solvents, such as water or bio-based solvents, and energy sources like microwave or ultrasonic irradiation to reduce the environmental impact of the synthesis. researchgate.net
Novel Precursors: Investigating versatile and readily available starting materials is crucial. For instance, the use of tricarbonyl(tropone)iron complexes has proven effective for accessing the related 7-azabicyclo[4.3.1]decane skeleton and could be adapted. beilstein-journals.orgnih.gov
Table 1: Example of Reaction Condition Screening for Intramolecular Heck Cyclization on a Related Vinyl Halide Scaffold This table illustrates how systematic optimization, a key future strategy, can significantly improve yields for core-forming reactions.
| Entry | Catalyst System | Base/Additives | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ / PPh₃ | Et₃N | Dioxane | 120 | 15 | researchgate.net |
| 2 | Pd(OAc)₂ / PPh₃ | Et₃N | MeCN | 80 | 15 | researchgate.net |
| 3 | Pd(PPh₃)₄ | Proton Sponge / K₂CO₃ | PhMe | 110 | 44 | researchgate.net |
| 4 | Pd(OAc)₂ | K₂CO₃ / n-Bu₄NCl | DMF | 70 | 7 | researchgate.net |
| 5 | Pd(PPh₃)₄ | K₃PO₄ / PhOH / Et₃N | PhMe | 110 | 76 | beilstein-journals.orgresearchgate.net |
Exploration of Novel Reactivity Patterns for the Scaffold
Beyond improving its synthesis, a significant area of future research involves discovering and mapping the reactivity of the 3-azabicyclo[4.3.1]decane core. Understanding how the scaffold can be functionalized is key to creating diverse molecular libraries for screening and other applications.
Promising research directions include:
Higher-Order Cycloadditions: The use of metal-free, organocatalytic higher-order cycloadditions, such as [6+2], [6+4], and [8+2] reactions, presents a powerful strategy for the enantioselective synthesis of complex, bridged azabicyclic systems. researchgate.netrsc.org Applying these methods could provide rapid access to novel derivatives. The (4+3) cycloaddition of oxidopyridinium ions is another established method for forming the related 7-azabicyclo[4.3.1]decane ring system that warrants further investigation. nsf.govacs.org
C-H Functionalization: Direct functionalization of the scaffold's carbon-hydrogen bonds offers a highly efficient route to introduce new substituents without the need for pre-functionalized starting materials. This approach can be used to decorate the core structure, fine-tuning its steric and electronic properties.
Ring-Rearrangement and Expansion: Investigating conditions that induce skeletal rearrangements or ring expansions could lead to the discovery of entirely new and structurally complex polycyclic systems derived from the original 3-azabicyclo[4.3.1]decane framework.
Advanced Computational Modeling for De Novo Design of Azabicyclic Systems
Computational chemistry is poised to play a transformative role in the exploration of the 3-azabicyclo[4.3.1]decane chemical space. De novo design methodologies, which generate novel molecular structures from the ground up, are becoming increasingly sophisticated. nih.govresearchgate.net
Future research will heavily rely on:
Machine Learning and AI: The use of artificial intelligence, particularly deep learning and generative models, can design new molecules based on the 3-azabicyclo[4.3.1]decane scaffold that are optimized for specific properties, such as binding to a biological target. nih.govethz.ch These methods can navigate the vastness of chemical space more efficiently than traditional approaches. nih.gov
Predictive Modeling: Advanced computational tools like Density Functional Theory (DFT) can be used to predict reactivity, reaction pathways, and stereochemical outcomes of potential synthetic routes. researchgate.net This allows for the rational design of experiments, saving time and resources.
Hybrid Models: The integration of machine learning with atomistic modeling strategies can lead to the design of highly tailored molecules with precisely arranged functional groups for specific purposes. elsevierpure.com
Table 2: Computational Approaches for Azabicyclic System Design
| Approach | Description | Application for 3-Azabicyclo[4.3.1]decane | Reference |
|---|---|---|---|
| Structure-Based Design | Uses the 3D structure of a biological target to design complementary ligands. | Designing derivatives that fit into a specific enzyme's active site. | nih.govnih.gov |
| Ligand-Based Design | Uses the properties of known active molecules to design new ones with similar characteristics. | Creating novel scaffolds that mimic the pharmacophore of a known drug. | nih.gov |
| Generative AI Models | Employs deep learning (e.g., RNNs, GANs) to generate novel molecular structures. | Automated creation of vast virtual libraries with drug-like properties. | researchgate.netethz.ch |
| DFT Calculations | Quantum mechanical modeling to calculate the electronic structure of molecules. | Predicting reaction mechanisms and stereoselectivity of synthetic routes. | researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Paradigms
To accelerate the synthesis and screening of derivatives, the integration of the 3-azabicyclo[4.3.1]decane synthesis into modern automated platforms is a critical future direction. Flow chemistry, in particular, offers numerous advantages over traditional batch synthesis. bohrium.com
Key benefits and research goals include:
Enhanced Control and Safety: Continuous flow reactors allow for precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to higher yields and product purity. bohrium.commdpi.com This also enables the safe use of hazardous reagents or intermediates.
Scalability and Reproducibility: Flow chemistry setups can be easily scaled up for larger-quantity production without extensive re-optimization, ensuring high reproducibility between batches.
Automated Library Synthesis: Coupling flow reactors with automated purification and analysis systems allows for the high-throughput synthesis of large libraries of 3-azabicyclo[4.3.1]decane analogues. This can dramatically shorten the timeline for drug discovery and materials development campaigns. bohrium.com
Process Optimization: The use of machine learning algorithms to control and optimize reaction conditions within an automated flow system can rapidly identify the most efficient synthetic protocols. bohrium.com
By pursuing these interconnected research trajectories, the scientific community can systematically build upon the foundational chemistry of the 3-azabicyclo[4.3.1]decane scaffold, paving the way for the creation of novel molecules with significant scientific and practical applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-azabicyclo[4.3.1]decane hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : While direct synthesis data for 3-azabicyclo[4.3.1]decane hydrochloride is limited, analogous bicyclic systems (e.g., 3-azabicyclo[3.2.0]heptane hydrochloride) are synthesized via photochemical decomposition of substituted pyrazolines or reduction of spirocyclic nitriles . Key variables include solvent polarity, temperature (e.g., cryogenic conditions for photolysis), and catalyst selection. For example, the photolysis of CHF₂-substituted pyrazolines under UV light yields bicyclic amines, which are subsequently protonated to form hydrochlorides .
Q. How should researchers characterize the purity and structural integrity of 3-azabicyclo[4.3.1]decane hydrochloride?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm bicyclic structure and protonation state (e.g., downfield shifts for NH in HCl salt) .
- Chromatography : HPLC with UV detection (λ = 210–260 nm) to assess purity.
- Mass Spectrometry : High-resolution MS (e.g., ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₆ClN) .
- Elemental Analysis : Match calculated vs. observed C/H/N/Cl percentages .
Q. What safety protocols are critical when handling 3-azabicyclo[4.3.1]decane hydrochloride in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Chemical goggles, nitrile gloves, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Storage : Keep in airtight containers at 2–8°C; avoid moisture due to hygroscopicity .
- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of 3-azabicyclo[4.3.1]decane hydrochloride derivatives for drug discovery?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for ring-closing reactions (e.g., photolytic pathways) to identify energy barriers .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents like DMF vs. THF) .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes in urinary incontinence therapies, inspired by Tolterodine derivatives) .
Q. What strategies resolve contradictions in reported biological activity data for 3-azabicyclo[4.3.1]decane derivatives?
- Methodological Answer :
- Batch Reproducibility : Verify synthetic consistency via LC-MS and elemental analysis .
- Assay Conditions : Control pH (e.g., 7.4 for physiological relevance), temperature, and solvent (DMSO concentration <1% to avoid cytotoxicity) .
- Orthogonal Assays : Cross-validate antimicrobial activity using broth microdilution (CLSI guidelines) and agar diffusion .
Q. How does the bicyclic scaffold influence the pharmacokinetic properties of 3-azabicyclo[4.3.1]decane hydrochloride in preclinical studies?
- Methodological Answer :
- LogP Measurement : Determine partition coefficient (e.g., shake-flask method) to assess lipophilicity and blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Protein Binding : Use equilibrium dialysis to measure binding to serum albumin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
